molecular formula C7H13NO2 B8507773 N-(Tetrahydrofuran-3-yl)propionamide

N-(Tetrahydrofuran-3-yl)propionamide

Cat. No.: B8507773
M. Wt: 143.18 g/mol
InChI Key: SFMOPKJEEIDMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Tetrahydrofuran-3-yl)propionamide is a propionamide derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the nitrogen atom. The THF moiety introduces a cyclic ether group, which may enhance solubility and metabolic stability compared to non-oxygenated aliphatic or aromatic substituents.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

N-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H13NO2/c1-2-7(9)8-6-3-4-10-5-6/h6H,2-5H2,1H3,(H,8,9)

InChI Key

SFMOPKJEEIDMNA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCOC1

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Propionamide Derivatives

Compound Name / Structure Core Substituent Yield (%) Key Properties/Bioactivity Source
N-(Tetrahydrofuran-3-yl)propionamide THF-3-yl N/A Hypothesized solubility enhancement N/A
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole N/A Anticancer (hepatocarcinoma)
N-(Piperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide (30) Piperidine, dichlorophenyl 61 CNS-targeted potential
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) Piperidine, methoxyphenyl 72 Improved solubility
Quinoline-THF-3-yloxy propionamide THF-3-yloxy N/A Kinase inhibition candidate

Research Implications and Gaps

  • Synthetic Efficiency : Piperidine-based propionamides show moderate yields (60–72%), while THF derivatives require further optimization data.
  • Bioactivity : Thiadiazole derivatives demonstrate marked anticancer activity, but THF analogs may excel in solubility-driven applications.
  • Regulatory Considerations : Fluorophenyl and phenethyl substituents () highlight the need for structural caution to avoid controlled substance classification.

Note: Direct data on this compound are sparse; inferences are drawn from structural analogs. Further studies on its synthesis, crystallinity, and target selectivity are warranted.

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